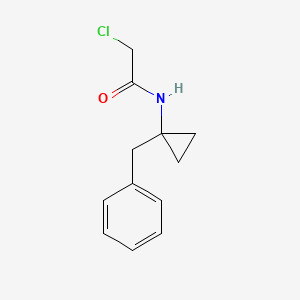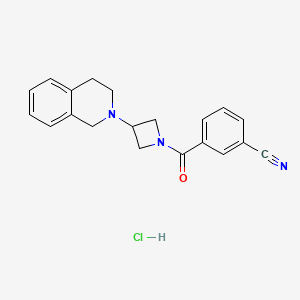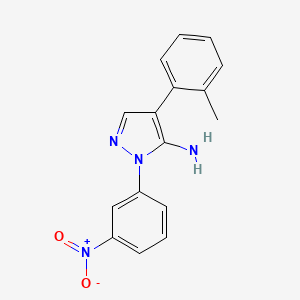
1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene is not directly discussed in the provided papers. However, we can infer some general characteristics from related compounds. Aryl bromides are a class of compounds that include a bromine atom attached to an aromatic ring, which can be further substituted with various groups, including alkyl chains or other functional groups. These compounds are often used as intermediates in organic synthesis, including the preparation of organometallic reagents and the construction of more complex molecules .
Synthesis Analysis
The synthesis of aryl bromides typically involves the substitution of hydrogen atoms on an aromatic ring with a bromine atom. This can be achieved through various methods, including halogenation reactions with bromine or brominating agents. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . Similar synthetic strategies could potentially be applied to synthesize this compound, with appropriate modifications to introduce the pentafluoropropoxy group.
Molecular Structure Analysis
The molecular structure of aryl bromides can be analyzed using various spectroscopic techniques, such as NMR, IR spectroscopy, and X-ray crystallography. For instance, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations . These techniques could be used to determine the molecular structure of this compound, including its conformation and electronic properties.
Chemical Reactions Analysis
Aryl bromides are reactive intermediates that can undergo various chemical reactions, including coupling reactions to form carbon-carbon bonds. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which can then be used in further synthetic transformations . The presence of a pentafluoropropoxy group in this compound would likely influence its reactivity and the types of reactions it can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl bromides depend on the nature of the substituents attached to the aromatic ring. For example, the presence of bulky alkyl chains can lead to the formation of rotational isomers and affect the melting and boiling points of the compound . The introduction of electron-withdrawing groups, such as the pentafluoropropoxy group, would affect the compound's polarity, acidity, and reactivity. The specific properties of this compound would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound is utilized in the synthesis of highly fluorinated monomers like 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, used in the creation of soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability Fitch et al., 2003.
It's a precursor for organic synthesis, demonstrated in the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene. These compounds can undergo further reactions like [4+2] cycloaddition with furan or reduction to form naphthalenes Schlosser & Castagnetti, 2001.
It's used as a starting material for organometallic synthesis, displaying versatility in reactions via various intermediates Porwisiak & Schlosser, 1996.
Molecular Interaction and Self-Assembly
- Bromobenzene derivatives like 1-bromo-4-(hexadecyloxy)benzene and others show distinct self-assembly patterns, influenced by molecular structure and functional groups. The compounds exhibit interaction behaviors such as electrostatic attractions and van der Waals forces, relevant for understanding molecular arrangements in various contexts Li et al., 2012.
Fluorescence and Crystallography
1-Bromo-4-( 2,2-diphenylvinyl) benzene exhibits significant solid-state fluorescence intensity, indicating its potential use in applications requiring high fluorescence properties Zuo-qi, 2015.
The compound is involved in forming crystal structures with supramolecular features like non-classical hydrogen bonding and π–π interactions, showcasing its significance in crystallographic studies Stein et al., 2015.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (use only outdoors or in a well-ventilated area) .
Propriétés
IUPAC Name |
1-bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c10-6-1-3-7(4-2-6)16-9(14,15)5-8(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLELVSZPIOVAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(CC(F)(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)
![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)
![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)




![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)


![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)